molecular formula C12H7ClO3S B6399281 3-(2-Formylthiophen-4-yl)-5-chlorobenzoic acid, 95% CAS No. 1261972-81-9

3-(2-Formylthiophen-4-yl)-5-chlorobenzoic acid, 95%

Cat. No. B6399281
CAS RN: 1261972-81-9
M. Wt: 266.70 g/mol
InChI Key: INWVJLLJNGBWRE-UHFFFAOYSA-N
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Description

3-(2-Formylthiophen-4-yl)-5-chlorobenzoic acid, or 3-FTCA, is an organic compound with a molecular formula of C11H7ClOS. It is a white solid that is insoluble in water, but soluble in organic solvents and is used in a variety of scientific applications. 3-FTCA is a building block for a variety of synthetic pathways and has been used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 3-FTCA is not yet fully understood. However, it is believed to act as an electron-donor in a variety of reactions, due to its electron-rich thiophene ring system. This allows 3-FTCA to act as an intermediate in a variety of synthetic pathways, allowing for the formation of a variety of products. Additionally, 3-FTCA can act as a Lewis acid in some reactions, allowing it to act as a catalyst for certain processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FTCA are not yet known. As it is not a drug or other pharmaceutical, it is not known to have any direct effects on the body. However, due to its electron-rich thiophene ring system, it is believed to have some indirect effects on biochemical processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-FTCA in laboratory experiments include its ease of synthesis, its availability, and its ability to act as an intermediate in a variety of synthetic pathways. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. The limitations of using 3-FTCA in laboratory experiments include its lack of solubility in water, its lack of direct biochemical or physiological effects, and its relatively low yield in certain reactions.

Future Directions

There are a variety of potential future directions for 3-FTCA. One potential direction is to explore its use in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential applications in materials science, such as the synthesis of polymers and other materials. Finally, further research could be done on its potential use as a catalyst in certain reactions.

Synthesis Methods

3-FTCA can be synthesized via a variety of methods. One of the most common and efficient methods is the reaction of 4-chlorobenzoic acid and 2-formylthiophene. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide at a temperature of 80-100°C. The reaction is believed to proceed through a nucleophilic substitution mechanism, with the 4-chlorobenzoic acid acting as the electrophile and the 2-formylthiophene acting as the nucleophile. The resulting product is 3-FTCA in a yield of up to 95%.

Scientific Research Applications

3-FTCA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including 3-FTCA derivatives, which have been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of sulfur-containing compounds, such as thiophenes, thiazoles, and thiopyrans. Additionally, 3-FTCA has been used in the synthesis of polymers and other materials, as well as in the development of catalysts and other materials.

properties

IUPAC Name

3-chloro-5-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-10-2-7(1-8(3-10)12(15)16)9-4-11(5-14)17-6-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVJLLJNGBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689485
Record name 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-81-9
Record name 3-Chloro-5-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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